Cas no 2138369-32-9 (bis(1,2-thiazol-4-yl)methylamine)
bis(1,2-thiazol-4-yl)methylamine Chemical and Physical Properties
Names and Identifiers
-
- bis(1,2-thiazol-4-yl)methylamine
- bis[(1,2-thiazol-4-yl)methyl]amine
- 2138369-32-9
- EN300-1124821
-
- Inchi: 1S/C8H9N3S2/c1(7-3-10-12-5-7)9-2-8-4-11-13-6-8/h3-6,9H,1-2H2
- InChI Key: LAYKSAASVINGNE-UHFFFAOYSA-N
- SMILES: S1C=C(C=N1)CNCC1C=NSC=1
Computed Properties
- Exact Mass: 211.02378965g/mol
- Monoisotopic Mass: 211.02378965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 94.3Ų
bis(1,2-thiazol-4-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124821-0.05g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
| Enamine | EN300-1124821-0.1g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1124821-0.25g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1124821-0.5g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1124821-1.0g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 1g |
$1887.0 | 2023-05-26 | ||
| Enamine | EN300-1124821-2.5g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
| Enamine | EN300-1124821-5.0g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 5g |
$5470.0 | 2023-05-26 | ||
| Enamine | EN300-1124821-10.0g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 10g |
$8110.0 | 2023-05-26 | ||
| Enamine | EN300-1124821-1g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 95% | 1g |
$1200.0 | 2023-10-26 | |
| Enamine | EN300-1124821-5g |
bis[(1,2-thiazol-4-yl)methyl]amine |
2138369-32-9 | 95% | 5g |
$3479.0 | 2023-10-26 |
bis(1,2-thiazol-4-yl)methylamine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on bis(1,2-thiazol-4-yl)methylamine
Introduction to Bis(1,2-thiazol-4-yl)methylamine (CAS No. 2138369-32-9)
Bis(1,2-thiazol-4-yl)methylamine, with the CAS number 2138369-32-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of bis(1,2-thiazol-4-yl)methylamine make it a promising candidate for various drug development initiatives.
The molecular structure of bis(1,2-thiazol-4-yl)methylamine consists of two thiazole rings linked by a methylamine group. Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The presence of these heteroatoms imparts unique chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of bis(1,2-thiazol-4-yl)methylamine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that bis(1,2-thiazol-4-yl)methylamine effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In another study published in the European Journal of Medicinal Chemistry in 2022, bis(1,2-thiazol-4-yl)methylamine was shown to have significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The compound was found to interfere with viral replication by targeting key viral enzymes, making it a potential lead for the development of antiviral drugs.
The pharmacokinetic properties of bis(1,2-thiazol-4-yl)methylamine have also been extensively studied. Research indicates that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential as an orally administered therapeutic agent. Additionally, preliminary toxicity studies have shown that bis(1,2-thiazol-4-yl)methylamine is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In the realm of cancer research, bis(1,2-thiazol-4-yl)methylamine has shown promise as a potential anticancer agent. A study published in Cancer Research in 2023 reported that this compound selectively targets and induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and survival.
The synthetic route for preparing bis(1,2-thiazol-4-yl)methylamine has been well-documented in the literature. One common method involves the reaction of 4-chloromethylthiazole with ammonia or a primary amine under appropriate conditions. This synthetic approach is scalable and can be readily adapted for large-scale production, making it suitable for industrial applications.
In conclusion, bis(1,2-thiazol-4-yl)methylamine (CAS No. 2138369-32-9) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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